2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE
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Description
2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE is a useful research compound. Its molecular formula is C23H25ClN4OS and its molecular weight is 440.99. The purity is usually 95%.
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Scientific Research Applications
Soft Tissue Sarcoma and Chlorophenols
Research on compounds containing chlorophenyl groups, such as "2,4,5-trichlorophenoxy"acetic acid, has explored their association with soft tissue sarcoma. Although the evidence remains inconclusive, these studies suggest a need for further investigation into how chlorophenyl derivatives interact with biological tissues and their potential carcinogenic effects. Understanding these mechanisms could inform safer chemical design and usage in various fields (Smith et al., 1984).
Antiarrhythmic Properties of Chlorophenyl Derivatives
Lorcainide, a compound with a chlorophenyl moiety, has demonstrated significant antiarrhythmic effects in patients with ventricular arrhythmias resistant to other treatments. Such research underscores the potential of chlorophenyl derivatives in developing new antiarrhythmic medications, suggesting areas where our specific compound could be investigated for similar therapeutic benefits (Meinertz et al., 1980).
Antihypertensive Agents and Chlorophenyl Acetamide
Studies on guanfacine, a chlorophenyl acetamide, have shown its efficacy in significantly reducing blood pressure in patients with essential hypertension. This highlights the potential for chlorophenyl acetamide derivatives in treating hypertension, indicating a research path for exploring cardiovascular effects of related compounds (Dubach et al., 1977).
Nonsteroidal Anti-Inflammatory Applications
The compound ST-679, which shares structural similarities with the compound , has been investigated for its non-steroidal anti-inflammatory properties. Such studies provide a foundation for researching our compound's potential anti-inflammatory effects, contributing to the development of new treatments for inflammatory conditions (Annunziato & di Renzo, 1993).
Contact Dermatitis and Chloroacetamide
Research on chloroacetamide, a component related to the compound's structure, has identified its role in causing contact dermatitis, especially in occupational settings. Understanding the allergenic potential of such compounds is crucial for developing safer chemicals for industrial and cosmetic applications (Assier-Bonnet & Revuz, 1999).
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4OS/c1-16-3-9-19(10-4-16)25-20(29)15-30-22-21(17-5-7-18(24)8-6-17)26-23(27-22)11-13-28(2)14-12-23/h3-10H,11-15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWPJIKDCVFDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.